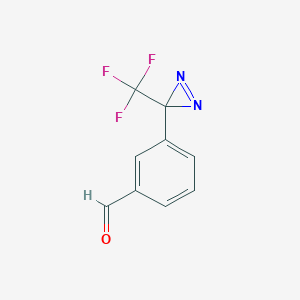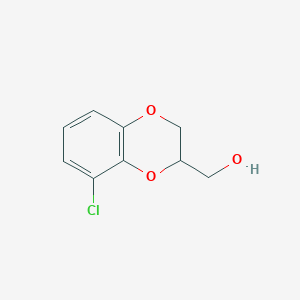
(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a chloro group at the 8th position and a methanol group at the 2nd position of the benzodioxin ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the reaction of 1,4-benzodioxane with chlorinating agents to introduce the chloro group at the 8th position. This is followed by the introduction of the methanol group at the 2nd position through a series of reactions involving intermediates such as epoxides or alcohols. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methanol addition processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium azide or thiourea are employed under conditions such as reflux in polar solvents.
Major Products Formed
Oxidation: Formation of (8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)formaldehyde or (8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)carboxylic acid.
Reduction: Formation of 2,3-dihydro-1,4-benzodioxin-2-ylmethanol.
Substitution: Formation of (8-Amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol or (8-Thio-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.
科学研究应用
(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro group and the methanol group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
相似化合物的比较
Similar Compounds
- (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
- (8-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)(2,6-difluorophenyl)methanol
Uniqueness
(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to the specific positioning of the chloro and methanol groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC 名称 |
(5-chloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9ClO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2 |
InChI 键 |
YQIGIEVCXCQRAE-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=C(O1)C=CC=C2Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)
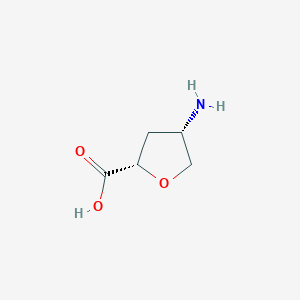
![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)
![[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)

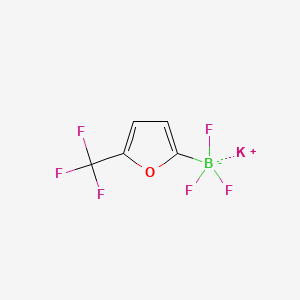


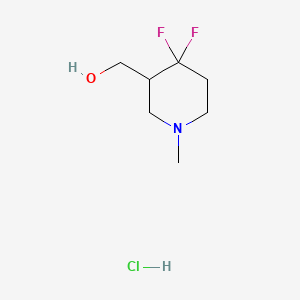
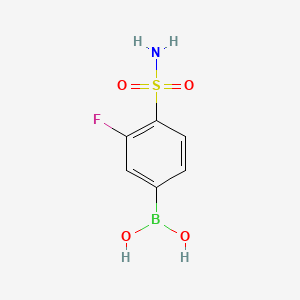
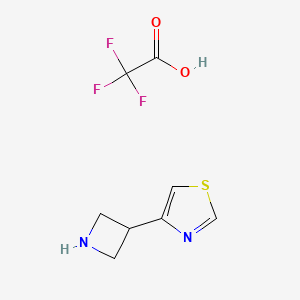
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
